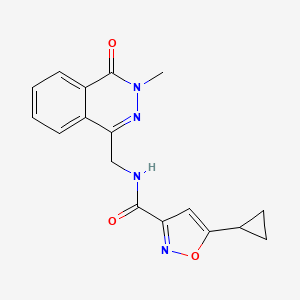
5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, and a dihydrophthalazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. Cycloalkanes like the cyclopropyl group are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The isoxazole ring is a five-membered heterocyclic moiety . The dihydrophthalazine ring is a bicyclic structure with one nitrogen atom .Applications De Recherche Scientifique
Antitumor Applications
Isoxazole derivatives have been extensively studied for their antitumor properties. For instance, the synthesis and chemistry of imidazotetrazines, which are related to isoxazole carboxamides, have shown broad-spectrum antitumor activity. These compounds have demonstrated curative activity against leukemia in models, suggesting their potential as prodrug modifications for antitumor treatments (Stevens et al., 1984).
Synthesis Routes for Drug Development
New synthetic pathways to develop drugs involving isoxazole derivatives have been explored, providing a basis for the creation of novel therapeutic agents. For example, a study detailed new routes to the antitumor drug temozolomide, showcasing the versatility of isoxazole derivatives in drug synthesis (Wang et al., 1997).
Chemical Synthesis and Organic Chemistry Applications
Isoxazole derivatives serve as key intermediates in organic synthesis, facilitating the creation of complex molecules. Research has demonstrated convenient access to variously substituted spiro[cyclopropane-1,4′-oxazoline]s, highlighting the application of isoxazole derivatives in synthesizing spirocyclopropanated compounds with potential in various chemical industries (Dalai et al., 2008).
Antimicrobial Activity
Isoxazole derivatives have been investigated for their antimicrobial properties. Synthesis and characterization of novel compounds have led to the discovery of derivatives with significant antimicrobial activity, underscoring the potential of isoxazole compounds in addressing drug-resistant microbial infections (Devarasetty et al., 2019).
Agriculture and Herbicidal Activity
In agriculture, isoxazole derivatives have been synthesized and shown to exhibit herbicidal activity. Such compounds provide new leads for the development of herbicides, offering effective solutions for weed management in crop production (Hamper et al., 1995).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)12-5-3-2-4-11(12)14(19-21)9-18-16(22)13-8-15(24-20-13)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZKKVISTMPANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)
![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)
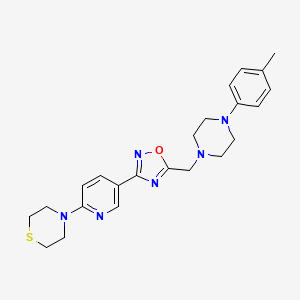

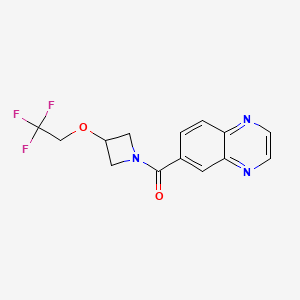
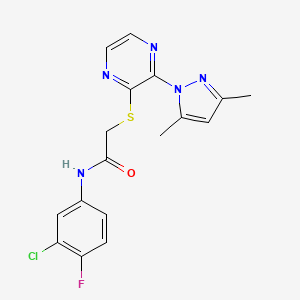
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)

![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)
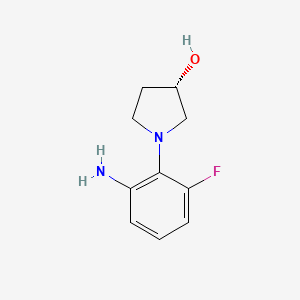
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-, (3R,4S)-](/img/structure/B2744397.png)